molecular formula C10H8N2O3S B2630620 4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid CAS No. 82365-56-8

4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B2630620
CAS RN: 82365-56-8
M. Wt: 236.25
InChI Key: REVPDQKARBLVRT-UHFFFAOYSA-N
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Description

4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid , also known as 4-aminobenzoic acid , is an organic compound with the chemical formula C₇H₇NO₂ . It belongs to the class of aminosalicylate drugs and has notable medicinal properties. The compound consists of a benzene ring substituted with an amino group and a carboxylic acid group. It is a white solid, although commercial samples may appear gray, and it is slightly soluble in water .


Synthesis Analysis

Several synthetic approaches have been explored for the production of thiazolidine derivatives, including 4-aminobenzoic acid. These approaches include multicomponent reactions, click reactions, nano-catalysis, and green chemistry. Researchers have aimed to improve selectivity, purity, product yield, and pharmacokinetic activity. Notably, the presence of sulfur in thiazolidine motifs enhances their pharmacological properties, making them valuable in the synthesis of organic compounds .


Molecular Structure Analysis

The molecular formula of 4-aminobenzoic acid is C₇H₇NO₂ . It consists of a benzene ring with an amino group (NH₂) and a carboxylic acid group (COOH) attached. The nitrogen and sulfur atoms in the thiazolidine nucleus play a crucial role in its biological activity .


Chemical Reactions Analysis

  • Reduction of Iron Uptake : 4-aminobenzoic acid may also inhibit the synthesis of mycobactin, a cell wall component in M. tuberculosis, thus reducing iron uptake by the bacterium .

Physical And Chemical Properties Analysis

  • Half-Life : Short serum half-life of approximately one hour for the free drug

Mechanism of Action

The primary mechanism of action for 4-aminobenzoic acid involves its inhibition of folic acid synthesis and reduction of iron uptake by M. tuberculosis. These actions contribute to its bacteriostatic effect against the pathogen. Additionally, 4-aminobenzoic acid is often administered in combination with other anti-tuberculosis drugs, such as isoniazid .

Safety and Hazards

  • Tolerability : The sodium salt form of the drug is better tolerated than the free acid .

Future Directions

Researchers should continue exploring multifunctional drugs and improving their activity. Investigating novel derivatives, optimizing synthetic approaches, and assessing clinical applications will contribute to advancing the field of thiazolidine-based compounds .

properties

IUPAC Name

4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPDQKARBLVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC=C(C=C2)C(=O)O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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